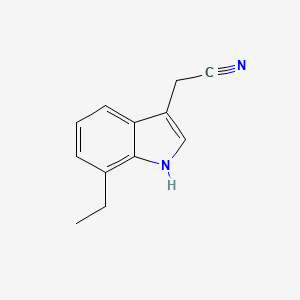
2-(7-ethyl-1H-indol-3-yl)acetonitrile
説明
“2-(7-ethyl-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C12H12N2. It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds .
Molecular Structure Analysis
The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and band gaps of similar compounds have been explored to understand their electronic and optical properties . The HOMO is often localized mainly on the substituted imidazole and phenyl ring, while the LUMO is mainly centered on the phenyl ring and 2-(1H-indol-3-yl)acetonitrile units .Physical And Chemical Properties Analysis
Fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability . They are considered excellent candidates for OLED applications .科学的研究の応用
Synthesis of Functionalized Indolines : A study by Jiang and Yan (2016) describes the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones using a three-component reaction. This process involves tryptamine, dimedone, and 3-phenacylideneoxindoles in acetonitrile, highlighting the compound's utility in organic synthesis (Jiang & Yan, 2016).
Oxidation Studies : Research by Morales-Ríos et al. (1993) investigated the oxidation of 1,3-disubstituted indole derivatives, including those related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile. This study revealed the formation of functionalized 2-hydroxyindolenines, contributing to the understanding of indole chemistry (Morales-Ríos et al., 1993).
Conversion to Acetonitrile Derivatives : Aksenov et al. (2021) focused on converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Their work presented a solution to transform byproduct indoles into target acetonitrile molecules, demonstrating the compound's potential in chemical transformations (Aksenov et al., 2021).
Nucleophilic Additions : Blechert and Wirth (1991) reported on the nucleophilic additions to acceptor-substituted 2-vinylindoles, leading to functionalized 2-substituted indoles. Their study indicates the applicability of 2-(7-ethyl-1H-indol-3-yl)acetonitrile in synthesizing heterocycles and alkaloids (Blechert & Wirth, 1991).
Antibacterial and Antifungal Properties : Reddy et al. (2011) synthesized 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives, which exhibited modest antibacterial and antifungal properties. This suggests potential biomedical applications of compounds related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile (Reddy et al., 2011).
Biosynthesis of Plant Hormones : Kobayashi et al. (1993) explored the biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile, providing insights into the biological significance and potential agricultural applications of indole derivatives (Kobayashi et al., 1993).
将来の方向性
特性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLKAMEECHDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



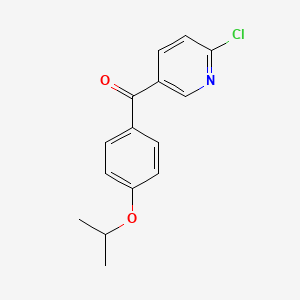
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
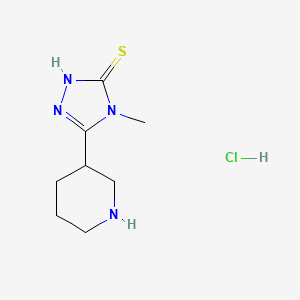
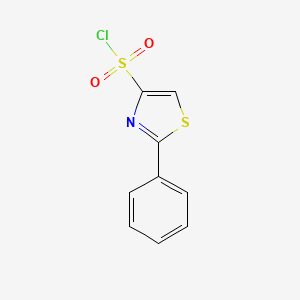
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
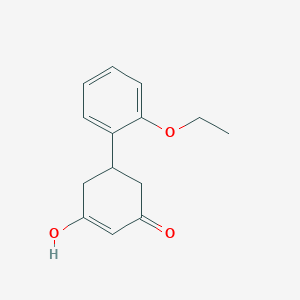
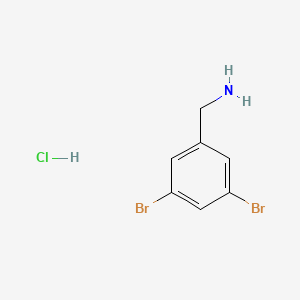
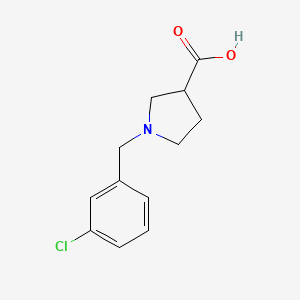
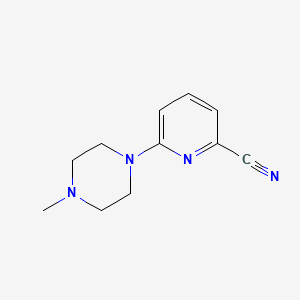
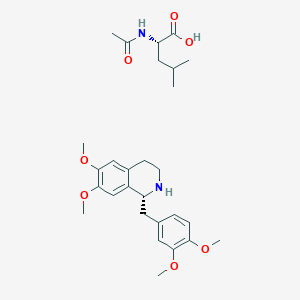
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
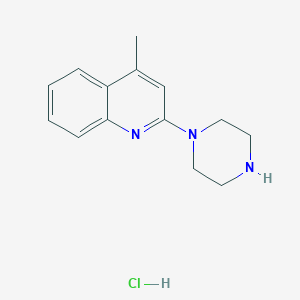
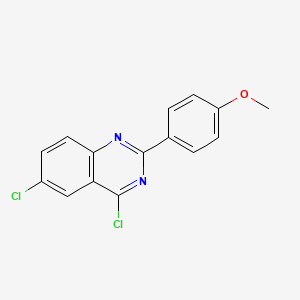
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)